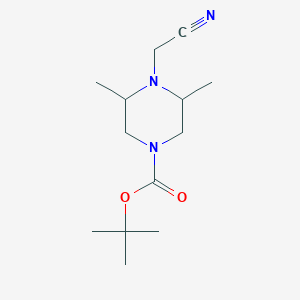

![molecular formula C12H11N5S B2441641 7-(苄硫基)-3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶 CAS No. 1058238-61-1](/img/structure/B2441641.png)

7-(苄硫基)-3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

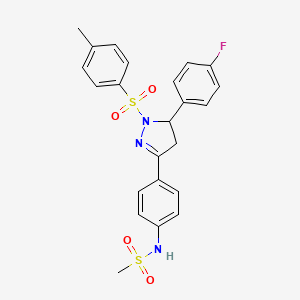

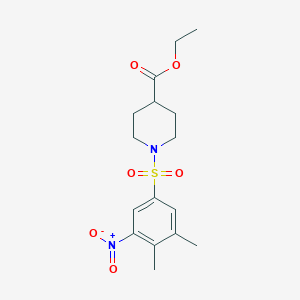

“7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a type of heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their wide range of biological activities . The compound contains a benzylthio group attached to the 7th position and a methyl group attached to the 3rd position of the triazolopyrimidine core .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is characterized by a triazolopyrimidine core with a benzylthio group at the 7th position and a methyl group at the 3rd position . The exact structure can be determined using spectral data and elemental analyses .科学研究应用

癌症治疗:CDK2抑制

该化合物的特权骨架——吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶——已被探索为用于癌症治疗的新型CDK2抑制剂 。CDK2(细胞周期蛋白依赖性激酶 2)在细胞周期调节中起着至关重要的作用,使其成为选择性肿瘤细胞抑制的诱人靶点。主要发现包括:

- 细胞毒活性:该化合物的一些衍生物对癌细胞系表现出有效的细胞毒活性,包括 MCF-7(乳腺癌)、HCT-116(结肠癌)和 HepG-2(肝癌)。 IC50 值范围为 6 至 99 nM,优于参考药物索拉非尼 。

- 酶抑制作用:化合物 14、13 和 15 对 CDK2/细胞周期蛋白 A2 表现出显着的抑制作用,IC50 值为 0.057–0.119 μM。 特别是化合物 14 对细胞系和 CDK2 都表现出双重活性 。

抗增殖活性

一系列含有腙部分的[1,2,3]三唑并[4,5-d]嘧啶衍生物对各种癌细胞系表现出中等至良好的抗增殖活性。 这些化合物有望成为潜在的抗癌剂 。

靶向 TLR7 的抗病毒功效

喹唑啉和吡咯并[3,2-d]嘧啶衍生物被设计为靶向 TLR7(Toll 样受体 7)。 其中四种化合物在体外和体内表现出非凡的抗病毒活性 。

化学生物学和机制研究

了解该化合物与细胞靶点(如 CDK2)之间的相互作用有助于我们了解化学生物学。机制研究有助于阐明其作用机制并指导进一步的药物开发。

总之,7-(苄硫基)-3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶在从癌症研究到抗病毒疗法的各个科学领域都具有巨大的潜力。 其独特的结构和生物活性使其成为正在进行的调查的令人兴奋的主题 。如果您有任何具体问题或需要更多详细信息,请随时提问!😊

未来方向

作用机制

Target of Action

The primary target of the compound 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, effectively eliminating cancerous cells .

Result of Action

The compound exhibits potent cytotoxic activities against various cell lines . It has been shown to significantly inhibit the growth of these cell lines, demonstrating its potential as an effective anticancer agent . The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells .

生化分析

Biochemical Properties

The biochemical properties of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine are largely attributed to its structural resemblance to the nucleotide base pair of DNA and RNA . This allows it to interact with various enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to exhibit potent cytotoxic activities against various cancer cell lines . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the growth of cancer cells by inhibiting protein kinases .

Molecular Mechanism

The molecular mechanism of action of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

7-benzylsulfanyl-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c1-17-11-10(15-16-17)12(14-8-13-11)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGUWVAZHDKKSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate](/img/structure/B2441561.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2441564.png)

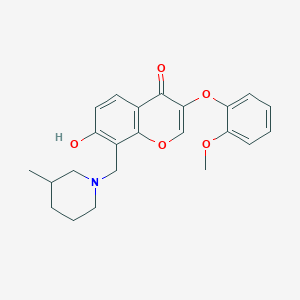

![[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2441565.png)

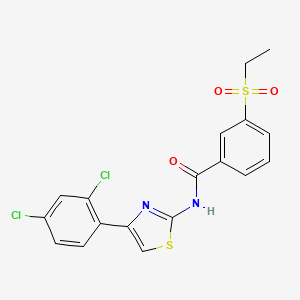

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)

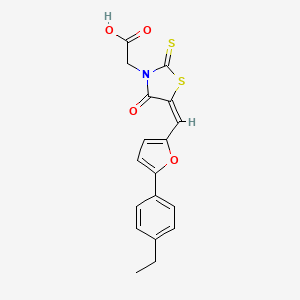

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2441573.png)